
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The exact mechanism of action of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in the activity of certain signaling pathways, which can result in the desired therapeutic effect.
Biochemical and Physiological Effects:
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide has been found to have various biochemical and physiological effects. It has been found to have significant anti-inflammatory and anti-cancer activity. It has also been found to have potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide is its potential use in drug discovery and development. This compound has been found to have significant potential as a therapeutic agent for various diseases. However, one of the main limitations of this compound is its limited availability and high cost. This can make it difficult for researchers to obtain and use this compound in their experiments.
未来方向
There are several future directions for research on N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide. One of the main areas of research is the further investigation of its mechanism of action and physiological effects. This will help to better understand the potential therapeutic applications of this compound. Another area of research is the development of more efficient and cost-effective synthesis methods for this compound. This will make it more accessible to researchers and facilitate further research on its potential applications. Additionally, further research is needed to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.
合成方法
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-fluoro phenyl acetic acid with 4-methylpiperazine in the presence of N,N-diisopropylethylamine (DIPEA) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to obtain the intermediate compound. This intermediate is then reacted with cyclohexanecarboxylic acid in the presence of DIPEA and EDC to obtain the final product.
科学研究应用
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide has been extensively studied for its potential application in various fields of scientific research. This compound has been found to have significant potential in the field of drug discovery and development. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential use in the treatment of various neurological disorders.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O/c1-23-11-13-24(14-12-23)19(16-7-9-18(21)10-8-16)15-22-20(25)17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUQONKMWAIXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)
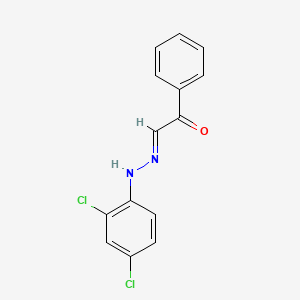

![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
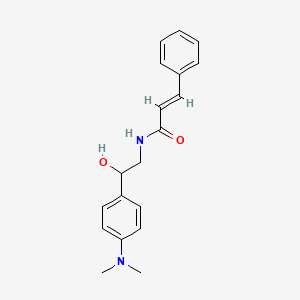
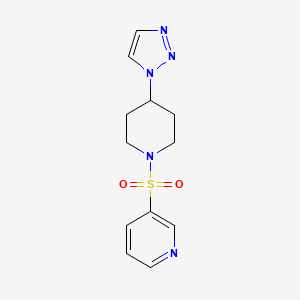
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
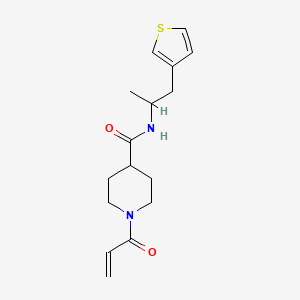
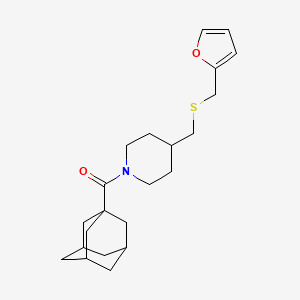

![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)


